molecular formula C23H24N4O3S B15001669 methyl 4-(2,5-dimethylphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-(2,5-dimethylphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15001669
M. Wt: 436.5 g/mol
InChI Key: IUXQETMQFAZCIU-UHFFFAOYSA-N
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Description

METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, including the formation of the pyrimidine ring and the introduction of the benzodiazole and dimethylphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE shares similarities with other pyrimidine derivatives and benzodiazole-containing compounds.
  • Other similar compounds: Include various substituted pyrimidines and benzodiazoles with different functional groups.

Uniqueness

The uniqueness of METHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 4-(2,5-dimethylphenyl)-6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H24N4O3S/c1-12-5-7-14(3)15(9-12)20-19(21(28)30-4)18(24-22(29)27-20)11-31-23-25-16-8-6-13(2)10-17(16)26-23/h5-10,20H,11H2,1-4H3,(H,25,26)(H2,24,27,29)

InChI Key

IUXQETMQFAZCIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C(=C(NC(=O)N2)CSC3=NC4=C(N3)C=C(C=C4)C)C(=O)OC

Origin of Product

United States

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